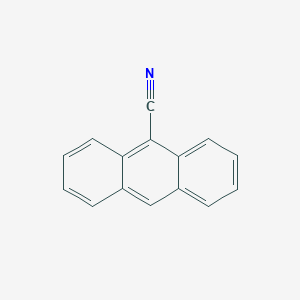

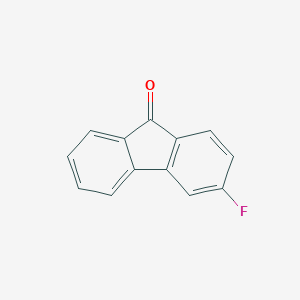

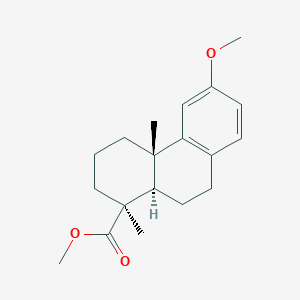

3-Fluorofluoren-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorenyl derivatives involves several strategies, including the Buchwald-Hartwig reaction and Yamamoto coupling. For instance, tri(9,9-diethyl-9H-fluorenyl)amine, a closely related fluorophore, was synthesized via the Buchwald-Hartwig reaction, showcasing the versatility of fluorenyl compounds in forming complex structures with significant photophysical properties (Suo et al., 2005). Additionally, a poly(9-borafluorene) homopolymer illustrates the application of Yamamoto coupling in producing electron-deficient polyfluorenes with unique fluorescence sensing abilities (Adams & Rupar, 2015).

Molecular Structure Analysis

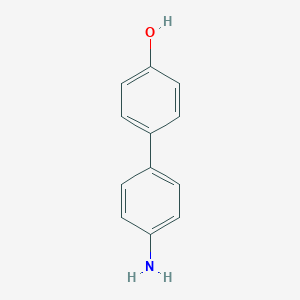

The molecular structure and conformation of fluorenyl derivatives, including 3-Fluorofluoren-9-one, are critical for understanding their chemical reactivity and physical properties. Gas-phase electron diffraction and quantum chemical calculations have been employed to study the structure of related fluorenyl compounds, revealing planar heavy atom skeletons and conformational preferences influenced by substituents (Dorofeeva et al., 2006).

Chemical Reactions and Properties

Fluorenyl derivatives undergo a variety of chemical reactions, including cross-coupling/annulation cascades for the synthesis of hydroxy and aminofluorenes. Such reactions demonstrate the fluorenyl scaffold's versatility in organic synthesis, enabling the introduction of functional groups and further structural complexity (François et al., 2018).

Physical Properties Analysis

The physical properties of fluorenyl derivatives are profoundly influenced by their molecular structure. Studies on their electronic and optical properties reveal that these compounds are highly aromatic and electrooptically active, with properties such as energy levels and frontier wave functions significantly affected by the nature of the substituents and the oxidation state of the heteroatom (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Fluorofluoren-9-one and related compounds can be explored through their reactivity patterns in various organic reactions. For example, the chemistry of the aromatic 9-germafluorenyl dianion showcases the impact of substituents on the aromatic delocalization of electrons, influencing the overall reactivity and chemical behavior of fluorenyl derivatives (Liu et al., 2002).

科学的研究の応用

-

Biomedical Applications of Fluoropolymers

- Fluoropolymers have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation .

- They have been widely used to prepare high-performance materials .

- The use of fluoropolymers in biomedical applications has grown rapidly during the past decade .

- They have been used in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .

-

Biological Applications of Fluoro-modified Nucleic Acids

- Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features .

- This significantly extends the breadth and depth of biological applications of nucleic acids .

- They have been used in nucleic acid-based therapeutics, 18 F PET imaging and mechanistic studies of DNA modifying enzymes .

-

Physicochemical Properties and Applications of Single-Benzene-Based Fluorophores

Safety And Hazards

While specific safety data for “3-Fluorofluoren-9-one” was not found, general safety measures for handling chemical substances should always be followed. These include wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

特性

IUPAC Name |

3-fluorofluoren-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABGBVMUJCYJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287485 |

Source

|

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorofluoren-9-one | |

CAS RN |

1514-15-4 |

Source

|

| Record name | 1514-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)